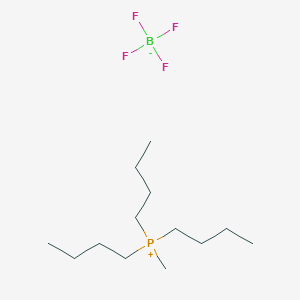

Tributyl(methyl)phosphanium;tetrafluoroborate

Cat. No. B1640320

M. Wt: 304.16 g/mol

InChI Key: FDBVBTJKSUCFHB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04892944

Procedure details

In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate and 7.9 g of an aqueous solution of 42% HBF4 was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide from the system, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbon dioxide being less than 20 ppm, water was distilled off. The residue formed was recrystallized from a mixture of water and methanol to provide 10.1 g (92.4% of the theoretical yield, yield of 58.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium tetrafluoroborate.

Name

tri-n-butylmethylphosphonium carbonate

Quantity

10 g

Type

reactant

Reaction Step Two

[Compound]

Name

aqueous solution

Quantity

7.9 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[CH2:5]([P+:9]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])C)[CH2:6][CH2:7][CH3:8].[CH2:19]([P+:23]([CH3:32])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22].[H+].[B-:34]([F:38])([F:37])([F:36])[F:35].C(=O)=O>O>[CH2:15]([P:9]([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18].[F:35][B-:34]([F:38])([F:37])[F:36].[CH2:28]([P+:23]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:24][CH2:25][CH2:26][CH3:27])[CH3:32])[CH2:29][CH2:30][CH3:31] |f:0.1.2,3.4,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Two

|

Name

|

tri-n-butylmethylphosphonium carbonate

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.C(CCC)[P+](C)(CCCC)CCCC.C(CCC)[P+](CCCC)(CCCC)C

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

7.9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H+].[B-](F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For more completely removing carbon dioxide from the system, degassing

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from a mixture of water and methanol

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)P(CCCC)CCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

F[B-](F)(F)F.C(CCC)[P+](C)(CCCC)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04892944

Procedure details

In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate and 7.9 g of an aqueous solution of 42% HBF4 was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide from the system, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbon dioxide being less than 20 ppm, water was distilled off. The residue formed was recrystallized from a mixture of water and methanol to provide 10.1 g (92.4% of the theoretical yield, yield of 58.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium tetrafluoroborate.

Name

tri-n-butylmethylphosphonium carbonate

Quantity

10 g

Type

reactant

Reaction Step Two

[Compound]

Name

aqueous solution

Quantity

7.9 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[CH2:5]([P+:9]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])C)[CH2:6][CH2:7][CH3:8].[CH2:19]([P+:23]([CH3:32])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22].[H+].[B-:34]([F:38])([F:37])([F:36])[F:35].C(=O)=O>O>[CH2:15]([P:9]([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18].[F:35][B-:34]([F:38])([F:37])[F:36].[CH2:28]([P+:23]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:24][CH2:25][CH2:26][CH3:27])[CH3:32])[CH2:29][CH2:30][CH3:31] |f:0.1.2,3.4,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Two

|

Name

|

tri-n-butylmethylphosphonium carbonate

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.C(CCC)[P+](C)(CCCC)CCCC.C(CCC)[P+](CCCC)(CCCC)C

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

7.9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H+].[B-](F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For more completely removing carbon dioxide from the system, degassing

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from a mixture of water and methanol

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)P(CCCC)CCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

F[B-](F)(F)F.C(CCC)[P+](C)(CCCC)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |